molecular formula C18H19N5O2 B3009815 2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034457-33-3

2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No.: B3009815
CAS No.: 2034457-33-3
M. Wt: 337.383
InChI Key: UWAHSVAGLGKIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

1. Coordination Complexes and Antioxidant Activity

  • A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives in the synthesis of Co(II) and Cu(II) coordination complexes. They found these complexes exhibit significant antioxidant activity. This research demonstrates the potential of such compounds in developing antioxidants.

2. Herbicide Application

  • Chloroacetamide derivatives, such as the one studied by Weisshaar and Böger (1989), have applications in agriculture as herbicides. They are used to control annual grasses and broad-leaved weeds in various crops.

3. Anticancer Agents

  • Al-Sanea et al. (2020) Al-Sanea et al. (2020) synthesized compounds related to pyrimidine and pyrazol acetamides showing potential as anticancer agents, with certain compounds exhibiting cancer cell growth inhibition.

4. Antimicrobial Applications

  • Saravanan et al. (2010) Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties and found them to exhibit significant antibacterial and antifungal activities.

5. Crystal Structure Analysis

  • The study of the crystal structure of related compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide by Nayak et al. (2014) contributes to the understanding of the chemical properties and potential applications of similar acetamide derivatives.

6. Analgesic and Anti-Inflammatory Actions

  • Aktürk et al. (2002) Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showing potential for anticonvulsant activity. Such studies indicate the possibility of using similar compounds in pain management and inflammation control.

7. Antipsychotic Potential

  • The synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) show potential antipsychotic effects, suggesting the use of similar compounds in psychiatric medication.

8. Flavouring Agent in Food

  • A flavouring substance, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, evaluated by Younes et al. (2018) for human health implications, is used in specific food categories, demonstrating the versatility of acetamide derivatives in food technology.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)17-12-19-6-7-20-17)11-21-18(24)9-13-4-3-5-15(8-13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAHSVAGLGKIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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